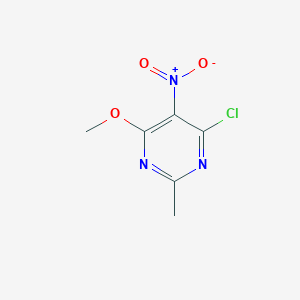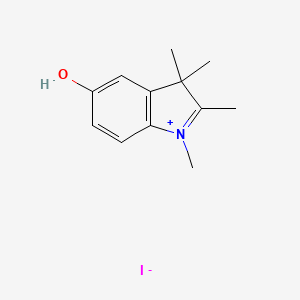
4-Chlor-6-Methoxy-2-methyl-5-nitropyrimidin
Übersicht
Beschreibung
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is a chemical compound with the CAS Number: 60331-15-9 . It has a molecular weight of 203.58 . The IUPAC name for this compound is 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is 1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Verbindungen, die 4-Chlor-6-Methoxy-2-methyl-5-nitropyrimidin ähneln, wurden als Zwischenprodukte bei der Synthese verschiedener Pharmazeutika verwendet. Beispielsweise können sie an der Herstellung von Spiroverbindungen beteiligt sein, die aufgrund ihrer dreidimensionalen Struktur und ihres Vorkommens in vielen bioaktiven Molekülen in der pharmazeutischen Chemie wertvoll sind .
Materialwissenschaft
In der Materialwissenschaft können solche Verbindungen als organische Inhibitoren zur Korrosionsverhinderung von Metallen dienen. Ihre Molekülstruktur könnte es ihnen ermöglichen, sich auf Metalloberflächen zu adsorbieren und vor Korrosion zu schützen, was für die Aufrechterhaltung der Integrität von Metallstrukturen entscheidend ist .
Organische Synthese
In der organischen Synthese können diese Arten von Verbindungen als Bausteine für komplexere Moleküle verwendet werden. Sie könnten an Reaktionen wie Cyclisierung, Nitrierung und Chlorierung beteiligt sein, um neuartige organische Moleküle mit potenziellen Anwendungen in verschiedenen chemischen Industrien zu erzeugen .
Krebsforschung
Es besteht die Möglichkeit, dass This compound eine Rolle in der Krebsforschung spielen könnte. Verwandte Verbindungen wurden auf ihre Rolle bei der Hemmung von Signalwegen wie PI3K/Akt/mTOR untersucht, die wichtig für die Proliferation und das Überleben von Tumorzellen sind .
Kristallographie
Ähnliche Verbindungen wurden in Kristallwachstumsstudien verwendet, die für das Verständnis der physikalischen und chemischen Eigenschaften von Materialien unerlässlich sind. Diese Studien können zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften für verschiedene Anwendungen führen .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENBELIGWDKZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576246 | |
| Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60331-15-9 | |
| Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)
![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)











